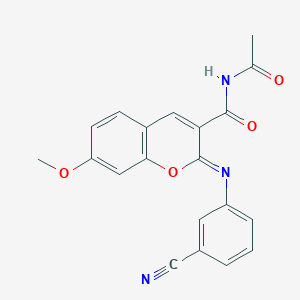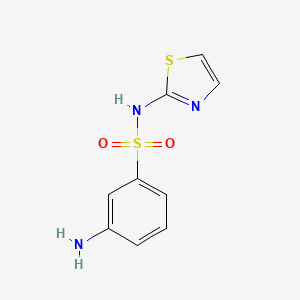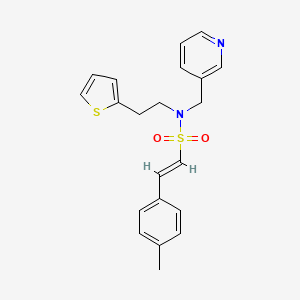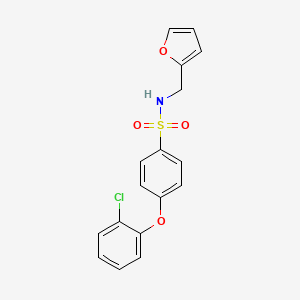![molecular formula C21H25FN2O3 B2581415 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone CAS No. 1706144-70-8](/img/structure/B2581415.png)
(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a bipiperidinyl group, a fluorophenoxy group, and a furanyl group attached to a methanone group. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .Wissenschaftliche Forschungsanwendungen
Enzyme-Catalyzed Reactions
A study by Dijkman, Groothuis, and Fraaije (2014) discusses an enzyme capable of converting 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical for polymer production. This enzymatic process allows for efficient FDCA production under mild conditions, demonstrating the potential of biological catalysts in chemical synthesis and industrial applications (Dijkman, Groothuis, & Fraaije, 2014).
Organic Synthesis and Characterization
Research by Reddy et al. (2012) focuses on the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via a tandem aza-Piancatelli rearrangement/Michael reaction. This method features high selectivity and yields, showcasing the utility of furan derivatives in creating complex heterocyclic structures with potential pharmaceutical applications (Reddy et al., 2012).
Material Science
Sabbaghian et al. (2015) introduced novel poly(keto ether ether amide)s synthesized from a diamine containing keto and ether groups. These polymers exhibit high thermal stability and enhanced solubility, attributes desirable for advanced material applications, including electronics and coatings (Sabbaghian et al., 2015).
Photovoltaic Applications
Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers (including furan) for use in dye-sensitized solar cells. Their findings illustrate how the choice of conjugated linkers can significantly impact the efficiency of solar cells, with furan linkers showing a notable improvement in performance (Kim et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c22-18-4-1-2-5-19(18)27-17-9-13-23(14-10-17)16-7-11-24(12-8-16)21(25)20-6-3-15-26-20/h1-6,15-17H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHVREFIOVUHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2581332.png)

![N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581334.png)

![N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2581336.png)
![2-Amino-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B2581338.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2581341.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2581345.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)
